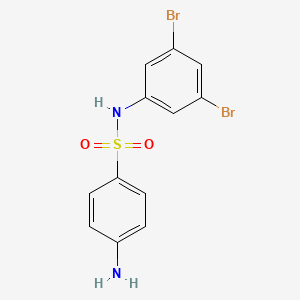
Ethyl(2-hydroxyethyl)(2-(stearoylamino)ethyl)ammonium ethyl sulphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl(2-hydroxyethyl)(2-(stearoylamino)ethyl)ammonium ethyl sulphate is a complex organic compound with the molecular formula C26H56N2O6S. It is known for its unique chemical structure, which includes a stearoylamino group, a hydroxyethyl group, and an ethyl ammonium group. This compound is often used in various scientific research applications due to its distinctive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl(2-hydroxyethyl)(2-(stearoylamino)ethyl)ammonium ethyl sulphate typically involves multiple steps. One common method includes the reaction of stearoyl chloride with ethylenediamine to form N-(2-aminoethyl)stearamide. This intermediate is then reacted with ethylene oxide to introduce the hydroxyethyl group, resulting in N-(2-(2-hydroxyethylamino)ethyl)stearamide. Finally, this compound is quaternized with ethyl sulfate to produce this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often involves the use of catalysts, controlled temperatures, and specific reaction times to facilitate the desired chemical transformations.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl(2-hydroxyethyl)(2-(stearoylamino)ethyl)ammonium ethyl sulphate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The stearoylamino group can be reduced to form primary amines.
Substitution: The ethyl ammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or halides (Cl-, Br-) can be used under basic or acidic conditions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted ammonium compounds.
Aplicaciones Científicas De Investigación
Ethyl(2-hydroxyethyl)(2-(stearoylamino)ethyl)ammonium ethyl sulphate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture studies to investigate the effects of surfactants on cell membranes.
Medicine: Studied for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of personal care products, such as shampoos and conditioners, due to its emulsifying properties.
Mecanismo De Acción
The mechanism of action of Ethyl(2-hydroxyethyl)(2-(stearoylamino)ethyl)ammonium ethyl sulphate involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and transport of molecules across the membrane.
Comparación Con Compuestos Similares
Ethyl(2-hydroxyethyl)(2-(stearoylamino)ethyl)ammonium ethyl sulphate can be compared with other similar compounds, such as:
Cetyltrimethylammonium bromide (CTAB): Another quaternary ammonium compound used as a surfactant.
Dodecylbenzenesulfonic acid (DBSA): A sulfonic acid-based surfactant with similar emulsifying properties.
Stearyl dimethyl benzyl ammonium chloride (SDBAC): A quaternary ammonium compound with a stearyl group, used in disinfectants and sanitizers.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
68957-51-7 |
|---|---|
Fórmula molecular |
C26H56N2O6S |
Peso molecular |
524.8 g/mol |
Nombre IUPAC |
ethyl hydrogen sulfate;N-[2-[ethyl(2-hydroxyethyl)amino]ethyl]octadecanamide |
InChI |
InChI=1S/C24H50N2O2.C2H6O4S/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24(28)25-20-21-26(4-2)22-23-27;1-2-6-7(3,4)5/h27H,3-23H2,1-2H3,(H,25,28);2H2,1H3,(H,3,4,5) |
Clave InChI |
HLQNAPRAEZTSLD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)NCCN(CC)CCO.CCOS(=O)(=O)O |
Números CAS relacionados |
68784-88-3 68957-51-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


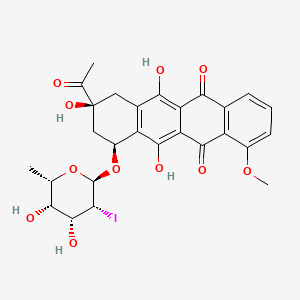
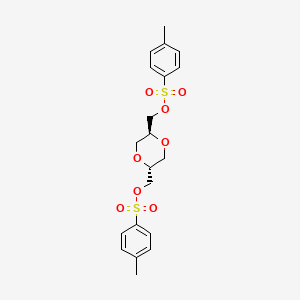
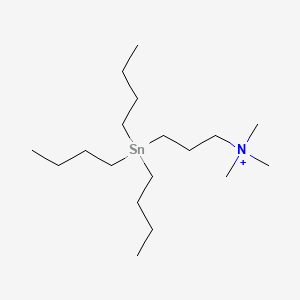
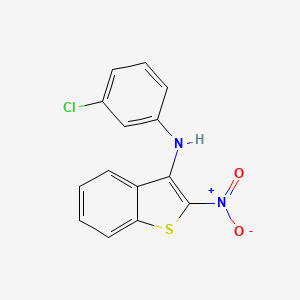

![Dibicyclo[2.2.1]hept-2-ylmethanone](/img/structure/B12792906.png)

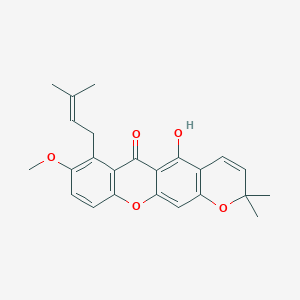
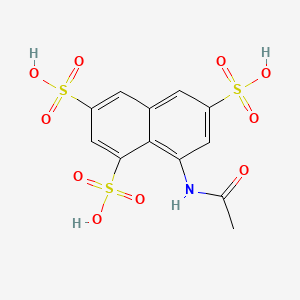
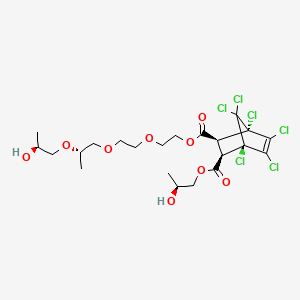
![1-(4-Bromophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12792940.png)

